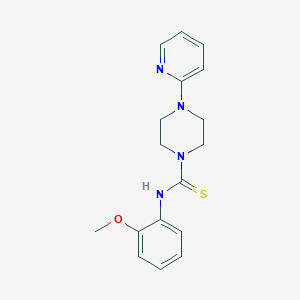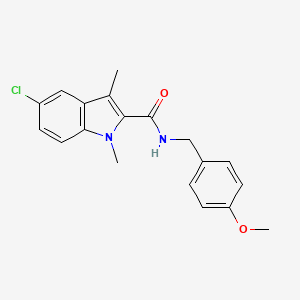![molecular formula C23H24N4O2 B10862556 N-[(3-cyano-1-methyl-1H-indol-2-yl)methyl]-2-(morpholin-4-yl)-N-phenylacetamide](/img/structure/B10862556.png)
N-[(3-cyano-1-methyl-1H-indol-2-yl)methyl]-2-(morpholin-4-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-cyano-1-methyl-1H-indol-2-yl)methyl]-2-(morpholin-4-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-cyano-1-methyl-1H-indol-2-yl)methyl]-2-(morpholin-4-yl)-N-phenylacetamide typically involves multiple steps, starting with the preparation of the indole nucleus. One common method involves the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst . The resulting intermediate is then subjected to further reactions to introduce the morpholin-4-yl and phenylacetamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[(3-cyano-1-methyl-1H-indol-2-yl)methyl]-2-(morpholin-4-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-[(3-cyano-1-methyl-1H-indol-2-yl)methyl]-2-(morpholin-4-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(3-cyano-1-methyl-1H-indol-2-yl)methyl]-2-(morpholin-4-yl)-N-phenylacetamide involves its interaction with molecular targets such as tubulin. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other molecular pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
N-[(1-methyl-1H-indol-3-yl)methyl]-N-(3,4,5-trimethoxyphenyl)acetamide: Known for its inhibitory effect on tubulin polymerization.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Uniqueness
N-[(3-cyano-1-methyl-1H-indol-2-yl)methyl]-2-(morpholin-4-yl)-N-phenylacetamide is unique due to its specific structural features, such as the presence of the cyano group and the morpholin-4-yl moiety. These features contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H24N4O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[(3-cyano-1-methylindol-2-yl)methyl]-2-morpholin-4-yl-N-phenylacetamide |
InChI |
InChI=1S/C23H24N4O2/c1-25-21-10-6-5-9-19(21)20(15-24)22(25)16-27(18-7-3-2-4-8-18)23(28)17-26-11-13-29-14-12-26/h2-10H,11-14,16-17H2,1H3 |
InChI Key |
IACBXHAROJKJKV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1CN(C3=CC=CC=C3)C(=O)CN4CCOCC4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-cyclohexyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B10862488.png)


![methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10862500.png)
![1-[4-Chloro-2-(phenylcarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B10862504.png)
![[3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10862507.png)
![10-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}-3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10862519.png)
![2-chloro-N-{[2-oxo-3-(trifluoromethyl)hexahydro-2H-cyclopenta[b]furan-3-yl]carbamoyl}benzenesulfonamide](/img/structure/B10862525.png)
![4-(6-methylpyridin-2-yl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B10862529.png)

![2-Chloro-N-(3-methyl[1,2,4]triazolo[4,3-A]pyridin-8-YL)propanamide](/img/structure/B10862534.png)
![3-(4-methylphenyl)-2-(methylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10862539.png)
![Ethyl 4-[(2-chloropropanoyl)amino]-2-thiophenecarboxylate](/img/structure/B10862552.png)
![1'-{2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B10862565.png)
